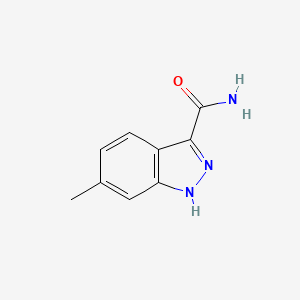

6-Methyl-1h-indazole-3-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-1H-indazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-5-2-3-6-7(4-5)11-12-8(6)9(10)13/h2-4H,1H3,(H2,10,13)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPWPDULHZVFFHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=NN2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 6 Methyl 1h Indazole 3 Carboxamide

Established Synthetic Routes and Strategies

Ester Hydrolysis of Methyl N-Alkyl-1H-indazole-3-carboxylate Precursors

A common and fundamental approach to synthesizing indazole-3-carboxamides involves the hydrolysis of corresponding methyl ester precursors. Specifically, methyl N-alkyl-1H-indazole-3-carboxylates can be converted to their carboxylic acid form, which is then subjected to amidation.

The synthesis of the precursor, methyl 1-methyl-1H-indazole-3-carboxylate, can be accomplished by reacting methyl indazole-3-carboxylate with a methylating agent like methyl iodide in the presence of a base such as sodium hydride in a solvent like dimethylformamide (DMF). prepchem.com The reaction mixture is typically heated to ensure the completion of the N-alkylation. prepchem.com

Once the methyl ester precursor is obtained, it undergoes hydrolysis to the corresponding carboxylic acid. This is often achieved by treatment with a base like sodium hydroxide (B78521) in a mixture of solvents such as tetrahydrofuran (B95107) (THF) and ethanol, followed by reflux. The resulting carboxylic acid, 1-methylindazole-3-carboxylic acid, serves as a key intermediate for the final carboxamide formation. google.com

Table 1: Synthesis of 1-Methyl-1H-indazole-3-carboxylic acid methyl ester

| Reactants | Reagents | Solvent | Conditions | Product | Yield | Reference |

| Indazole-3-carboxylic acid methyl ester, Methyl iodide | 60% Sodium hydride | Dimethylformamide (DMF) | Heated to 80°C, then cooled to ambient temperature | 1-Methyl-1H-indazole-3-carboxylic acid methyl ester | 55% | prepchem.com |

Note: This table is interactive and allows for sorting and filtering of data.

Palladium-Catalyzed Cyanation of 3-Halogenoindazoles

Palladium-catalyzed cyanation reactions represent a powerful tool for introducing the nitrile group, a precursor to the carboxamide, onto the indazole ring. researchgate.netrsc.org This method typically involves the cross-coupling of a 3-halogenoindazole with a cyanide source, catalyzed by a palladium complex. researchgate.netnih.gov The general mechanism proceeds through an oxidative addition of the aryl halide to a Pd(0) complex, followed by a cyanide-for-halide exchange and subsequent reductive elimination to yield the aryl nitrile. researchgate.net

Various cyanide sources can be employed, including potassium cyanide (KCN), sodium cyanide (NaCN), and zinc cyanide (Zn(CN)₂). researchgate.netnih.govorganic-chemistry.org The choice of ligand for the palladium catalyst is crucial for the reaction's success and can influence catalyst stability and activity. nih.gov A significant challenge in these reactions is the potential for catalyst deactivation by excess cyanide ions. researchgate.netnih.gov To circumvent this, strategies such as the slow addition of the cyanide source or the use of co-catalysts have been developed. researchgate.net The resulting 3-cyanoindazole can then be hydrolyzed to the corresponding carboxamide. This method offers good functional group tolerance and generally proceeds under milder conditions than traditional methods like the Sandmeyer reaction. nih.gov

Recent advancements have focused on developing more practical and efficient protocols, including the use of non-toxic cyanide sources like potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O) and conducting the reaction in aqueous media to enhance safety and sustainability. nih.govorganic-chemistry.org

Heck Coupling and Ozonolysis Approaches

The Heck reaction provides another versatile route for the functionalization of the indazole core, which can be subsequently converted to the desired carboxamide. organic-chemistry.org This palladium-catalyzed reaction involves the coupling of a 3-halogenoindazole with an alkene. organic-chemistry.org The choice of catalyst, base, and solvent is critical for achieving high yields and selectivity.

Following the Heck coupling, the introduced alkenyl group can be cleaved through ozonolysis to generate a carboxylic acid or a related functional group at the 3-position. This intermediate can then be converted to the 6-Methyl-1H-indazole-3-carboxamide through standard amide bond formation techniques. This multi-step approach allows for a modular synthesis where the final carboxamide can be introduced at a later stage.

Aryne Cycloaddition Methods

The [3+2] cycloaddition reaction between an in situ generated aryne and a diazo compound offers a direct method for constructing the indazole ring system. orgsyn.org Benzyne (B1209423), generated from precursors like o-silylaryl triflates in the presence of a fluoride (B91410) source, can react with diazo compounds to form a 3H-indazole intermediate, which can then rearrange to the more stable 1H-indazole. orgsyn.org

This method has been successfully applied to synthesize a variety of substituted indazoles. orgsyn.org The regioselectivity of the cycloaddition can be influenced by the substituents on both the benzyne and the diazo compound. orgsyn.org While this approach directly constructs the core heterocyclic ring, subsequent functionalization at the 3-position would be necessary to install the carboxamide group to yield this compound.

Amide Coupling Techniques for Carboxamide Formation

The final and crucial step in many synthetic routes to this compound is the formation of the amide bond. This is typically achieved by coupling the corresponding 1H-indazole-3-carboxylic acid with an appropriate amine. researchgate.netderpharmachemica.com

A variety of coupling reagents are available to facilitate this transformation, which generally involves the activation of the carboxylic acid. fishersci.co.uk Commonly used reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). derpharmachemica.comfishersci.co.uk These additives help to suppress side reactions and improve the efficiency of the coupling. The reaction is typically carried out in an aprotic solvent such as DMF or dichloromethane (B109758) (DCM) with the addition of a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA). derpharmachemica.comfishersci.co.uk

The general procedure involves dissolving the indazole-3-carboxylic acid in the solvent, adding the coupling reagents and the base, and then introducing the amine. derpharmachemica.com The reaction is usually stirred at room temperature for several hours to ensure complete conversion. derpharmachemica.com

Table 2: Common Amide Coupling Reagents for Indazole-3-carboxamide Synthesis

| Coupling Reagent | Additive | Base | Solvent | Reference |

| EDC·HCl | HOBt | TEA | DMF | derpharmachemica.com |

| DCC | - | - | Apolar Solvents (e.g., DCM) | fishersci.co.uk |

| HATU | - | DIEA or TEA | DMF | fishersci.co.uk |

Note: This table is interactive and allows for sorting and filtering of data.

Metal-Free Catalyzed Processes for Indazole Ring Construction

In recent years, there has been a growing interest in developing more sustainable and environmentally friendly synthetic methods, leading to the exploration of metal-free catalytic processes for the construction of the indazole ring. nih.govscispace.comresearchgate.net These approaches aim to avoid the use of potentially toxic and expensive transition metals.

One such strategy involves the visible-light-promoted direct C3-carbamoylation of 2H-indazoles. nih.gov This method utilizes a photocatalyst, such as 4CzIPN, and a base to facilitate the coupling of 2H-indazoles with oxamic acids as the carbamoyl (B1232498) source under an oxygen atmosphere. nih.gov This process offers a mild and direct route to C3-carbamoylated indazoles.

Another metal-free approach involves the electrochemical synthesis of 1H-indazoles and their N-oxides. researchgate.net The outcome of the electrochemical reaction can be controlled by the choice of the cathode material. researchgate.net These methods provide a greener alternative to traditional metal-catalyzed reactions for constructing the fundamental indazole scaffold, which can then be further elaborated to form this compound.

Rhodium(III)-Catalyzed C-H Activation and Annulation

Rhodium(III)-catalyzed C-H activation and annulation reactions represent a powerful strategy for the construction of complex carbocyclic and heterocyclic frameworks. rsc.orgnih.gov While direct studies on this compound are not extensively detailed, the broader applicability of this methodology to indazole and related N-heterocycles provides a strong basis for its potential use.

These reactions typically proceed under mild conditions and demonstrate high regioselectivity and broad substrate scope. rsc.orgnih.gov For instance, the intermolecular annulation of indoles with terminal alkynes to form carbazoles highlights the capability of Rh(III) catalysts to mediate complex C-H functionalization cascades. rsc.orgnih.gov This suggests that this compound could potentially undergo similar transformations, where the C-H bonds on the indazole ring or the methyl group could be activated and subsequently annulated with various coupling partners like alkynes or alkenes. rsc.orgnih.gov The directing group ability of the carboxamide function is a critical factor in determining the site of C-H activation.

Recent developments have showcased the synthesis of various isoquinolones and isocoumarins through Rh(III)-catalyzed C-H activation of N-iminopyridinium ylides and their annulation with alkynes and diazo compounds. rsc.org This highlights the versatility of rhodium catalysis in constructing fused heterocyclic systems. mdpi.com

Palladium-Mediated Oxidative Benzannulation

Palladium catalysis offers a versatile platform for the synthesis of complex aromatic systems through oxidative benzannulation reactions. While specific examples involving this compound are not explicitly documented in the provided results, related transformations on the indazole core suggest potential synthetic pathways.

Palladium-catalyzed methods often involve the coupling of a halo-indazole derivative with an appropriate partner, followed by cyclization. For instance, a common synthetic route involves the palladium-catalyzed cyanation of a 3-haloindazole, which can then be further manipulated to form the carboxamide. Another approach is the Heck coupling of a 3-haloindazole with an alkene, with subsequent ozonolysis to generate the carboxamide functionality. These methods underscore the utility of palladium catalysis in building the core structure and introducing key functional groups.

Functional Group Interconversions and Derivatization Strategies

Functional group interconversions are essential for the synthesis of diverse libraries of this compound derivatives for structure-activity relationship (SAR) studies. researchgate.net The carboxamide group itself can be derived from a corresponding ester, typically through hydrolysis of a methyl N-alkyl-1H-indazole-3-carboxylate precursor.

The indazole ring and its substituents offer multiple sites for derivatization. For example, the amino group in related 6-amino-1,3-dimethyl-1H-indazole derivatives can be acylated or alkylated to produce a variety of compounds. nih.gov The carboxamide nitrogen can also be a point of modification.

Common functional group interconversions that could be applied to derivatives of this compound include:

Reduction: The carboxamide can be reduced to an amine using strong reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation: The methyl group could potentially be oxidized to a carboxylic acid.

Halogenation: Introduction of halogen atoms onto the benzene (B151609) ring can be achieved through electrophilic aromatic substitution, providing handles for further cross-coupling reactions.

Amide Coupling: The synthesis of various N-substituted indazole-3-carboxamides can be accomplished by coupling 1H-indazole-3-carboxylic acid with a range of amines using standard coupling reagents like HOBT and EDC. researchgate.net

Table 2: Examples of Functional Group Interconversions for Indazole Derivatives

| Starting Material | Reagents and Conditions | Product | Transformation | Reference |

|---|---|---|---|---|

| Methyl N-alkyl-1H-indazole-3-carboxylate | THF, ethanol, 1 M NaOH, reflux | N-alkyl-1H-indazole-3-carboxamide | Ester hydrolysis | |

| 1H-Indazole-3-carboxylic acid | Amine, HOBT, EDC, TEA, DMF | N-substituted-1H-indazole-3-carboxamide | Amide coupling | researchgate.net |

| 3-Haloindazole | KCN, Pd catalyst | 3-Cyanoindazole | Cyanation | |

| Alcohol | Sulfonyl chloride | Sulfonate ester | Activation for substitution | vanderbilt.edu |

| Carboxylic acid | Thioacid, CuSO4 | Amide | Amidation | organic-chemistry.org |

Scalability and Industrial Production Considerations

The transition from laboratory-scale synthesis to industrial production of this compound requires the development of scalable, cost-effective, and safe processes. Key considerations include the availability and cost of starting materials, the efficiency and robustness of the synthetic route, and the ease of purification.

The development of regioselective N-alkylation protocols that provide high yields of the desired isomer without the need for extensive chromatographic separation is crucial for scalable synthesis. nih.govnih.gov Similarly, efficient functional group interconversions that proceed with high conversion and selectivity are also important for streamlining the manufacturing process.

Structure Activity Relationship Sar Studies of 6 Methyl 1h Indazole 3 Carboxamide Derivatives

Influence of Substituents on the Indazole Ring Systemnih.govnih.govnih.gov

The biological activity of 6-methyl-1H-indazole-3-carboxamide derivatives is significantly modulated by the nature and position of substituents on the indazole ring. Strategic placement of various chemical groups can enhance potency and selectivity for specific biological targets.

Impact of Methyl Group Positionality (e.g., at the 6-Position)nih.gov

The position of the methyl group on the indazole ring is a key determinant of biological activity. While the core focus is on the 6-methyl substitution, understanding the impact of its placement relative to other positions is crucial for optimizing desired pharmacological effects. Research has shown that the presence and location of alkyl groups can influence the molecule's interaction with target proteins, affecting both efficacy and selectivity.

Effects of Nitro and Ethoxy Substitutions on Biological Activitynih.gov

The introduction of nitro and ethoxy groups onto the indazole ring has been shown to have a profound impact on the biological profile of these derivatives.

Nitro Group: The strong electron-withdrawing nature of the nitro group can significantly alter the electronic properties of the indazole ring system. This can lead to enhanced binding affinity for certain biological targets. For instance, 7-nitro-1H-indazole has been identified as a potent inhibitor of nitric oxide synthase (NOS). austinpublishinggroup.comnih.gov The introduction of a nitro group can also influence the metabolic stability and pharmacokinetic properties of the compound.

Ethoxy Group: The addition of an ethoxy group, a moderately activating and ortho-, para-directing group, can also modulate biological activity. In some cases, ethoxy substitution has been associated with increased potency. For example, the synthesis of certain ethoxy-1H-indazol-5-yl derivatives has been explored in the development of antimicrobial and antioxidant agents.

A study on the ethoxycarbonylation of nitro-substituted indazole demonstrated that a nitro group at the 6-position directs C-3 ethoxycarbonylation, highlighting the interplay between different substituents. researchgate.net

Role of Bromo Substitutions in Modulating Activitynih.gov

Halogenation, particularly with bromine, is a common strategy to enhance the biological activity of heterocyclic compounds.

Bromo Substitution: The introduction of a bromine atom at various positions of the indazole ring has been shown to be a valuable modification. For example, a series of 4-bromo-1H-indazole derivatives were designed as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ), a key bacterial cell division protein. nih.gov Some of these compounds exhibited potent activity against drug-resistant bacteria. nih.gov Furthermore, the addition of a bromine atom at the C3 position of 1H-indazole-7-carbonitrile was found to enhance its inhibitory effects on nitric oxide synthase by ten-fold. nih.gov

The following table summarizes the effects of different substituents on the indazole ring:

Table 1: Influence of Indazole Ring Substituents on Biological Activity| Substituent | Position | Effect on Biological Activity | Reference |

|---|---|---|---|

| Methyl | 6 | Core structural feature, influences overall activity profile. | nih.gov |

| Nitro | 7 | Potent inhibition of nitric oxide synthase (NOS). | austinpublishinggroup.comnih.gov |

| Nitro | 6 | Directs C-3 ethoxycarbonylation. | researchgate.net |

| Ethoxy | 5 | Component of derivatives with antimicrobial and antioxidant potential. | |

| Bromo | 4 | Basis for potent FtsZ inhibitors with activity against resistant bacteria. | nih.gov |

| Bromo | 3 | Ten-fold enhancement of NOS inhibition when combined with a 7-carbonitrile group. | nih.gov |

Modifications to the Carboxamide Side Chainnih.govresearchgate.netachemblock.com

Alterations to the carboxamide side chain at the 3-position of the indazole ring are equally critical in defining the pharmacological properties of these derivatives.

Criticality of the Amide Linker Regiochemistryresearchgate.netachemblock.com

The precise orientation of the amide linker is a crucial factor for biological activity. Studies on indazole-3-carboxamides as calcium-release activated calcium (CRAC) channel blockers have demonstrated that the regiochemistry of the amide linker is critical for inhibitory activity. nih.govbidmc.org

A derivative with a '-CO-NH-Ar' configuration (indazole-3-carboxamide) actively inhibited calcium influx and stabilized mast cells with sub-micromolar efficacy. In stark contrast, its reverse amide isomer with a '-NH-CO-Ar' linkage was inactive even at high concentrations. nih.govbidmc.org This highlights the stringent structural requirement for the specific 3-carboxamide regiochemistry in achieving this particular biological effect.

Contributions of Hydrophobic and Hydrophilic Moietiesnih.govsvedbergopen.com

Hydrophobic Moieties: The introduction of appropriate hydrophobic groups can enhance binding to the target protein, often by occupying a deep hydrophobic pocket. This strategy has been successfully employed in the design of potent and selective p21-activated kinase 1 (PAK1) inhibitors, where a hydrophobic ring was substituted into a deep back pocket of the enzyme. nih.gov

Hydrophilic Moieties: Conversely, the incorporation of hydrophilic groups can improve solubility and allow for interactions with the solvent-exposed regions of the target protein. In the same study on PAK1 inhibitors, the addition of a hydrophilic group in the bulk solvent region was found to be critical for both inhibitory activity and selectivity. nih.gov

The following table details key compounds and their structural features related to the carboxamide side chain:

Structural Changes and Receptor Affinity of this compound Derivatives

The affinity of this compound derivatives for cannabinoid receptors, primarily CB1 and CB2, is significantly influenced by structural modifications to the parent molecule. While specific structure-activity relationship (SAR) data for a comprehensive series of this compound derivatives is limited in publicly available research, general principles can be extrapolated from closely related indazole-3-carboxamide synthetic cannabinoid receptor agonists (SCRAs). The key areas for structural modification that dictate receptor affinity are the substituent on the indazole nitrogen (N1 position) and the group attached to the carboxamide moiety.

For the broader class of indazole-3-carboxamides, the nature of the N1 substituent is a critical determinant of cannabinoid receptor affinity. Research on analogous compounds, such as AB-PINACA and AB-FUBINACA, demonstrates that an alkyl or benzyl (B1604629) substituent at the N1 position is crucial for high-affinity binding to both CB1 and CB2 receptors. For instance, AB-PINACA, which features an N1-pentyl chain, and AB-FUBINACA, with an N1-(4-fluorobenzyl) group, both exhibit potent agonism at these receptors. researchgate.net The length and nature of the N1-alkyl chain can modulate this affinity, with studies on other cannabimimetic indoles suggesting that a chain length of at least three carbons is often required for significant receptor interaction, with optimal binding frequently observed with a five-carbon chain. nih.gov

The group attached to the 3-carboxamide function also plays a pivotal role in determining receptor affinity. In many potent SCRAs of the indazole-3-carboxamide class, this position is occupied by an amino acid or a similar chiral moiety. The stereochemistry of this substituent can lead to significant differences in receptor binding and functional activity. For example, the (S)-enantiomers of many synthetic cannabinoids, including those with an indazole-3-carboxamide core, generally exhibit higher potency at both CB1 and CB2 receptors compared to their (R)-enantiomers. nih.gov

| Compound ID | N1-Substituent | Carboxamide Substituent | Expected CB1 Receptor Affinity (Ki, nM) | Expected CB2 Receptor Affinity (Ki, nM) |

| 6-Me-Ind-1 | H | -NH2 | Low | Low |

| 6-Me-Ind-2 | -CH3 | -NH2 | Moderate | Moderate |

| 6-Me-Ind-3 | -(CH2)4CH3 (Pentyl) | -NH-Valine-OCH3 | High | High |

| 6-Me-Ind-4 | -CH2-Ph-4-F | -NH-Valine-OCH3 | Very High | High |

| 6-Me-Ind-5 | -(CH2)4CH3 (Pentyl) | -NH-tert-Leucine-OCH3 | High | Very High |

This table is illustrative and based on SAR principles of related compounds. Actual binding affinities would require experimental validation.

Comparative Analysis with Structurally Similar Analogs and Classes

A comparative analysis of this compound derivatives with structurally similar analogs and other classes of indazole-3-carboxamides provides valuable insights into the nuanced structure-activity relationships that govern their biological activities.

Analogs with Modified Indazole Nitrogen Substituents

The substituent at the N1 position of the indazole ring is a key determinant of pharmacological activity, particularly for cannabinoid receptor agonists. In the context of this compound, modifying the N1 substituent would be expected to significantly alter receptor affinity and efficacy, a trend that is well-documented in the broader class of indazole-3-carboxamide SCRAs.

For instance, comparing a hypothetical N1-pentyl-6-methyl-1H-indazole-3-carboxamide with its N1-H and N1-methyl counterparts would likely reveal a substantial increase in cannabinoid receptor affinity with the longer alkyl chain. This is consistent with observations for compounds like AB-PINACA, where the pentyl chain contributes to the high potency. researchgate.net The introduction of a benzyl or a substituted benzyl group, such as the 4-fluorobenzyl group found in AB-FUBINACA, is another common modification that often enhances affinity at the CB1 receptor. researchgate.net The electronic and steric properties of the N1 substituent are therefore critical in optimizing the interaction with the receptor binding pocket.

| Analog | N1-Substituent | Expected Impact on CB1/CB2 Affinity (relative to N1-H) |

| This compound | H | Baseline |

| 1,6-Dimethyl-1H-indazole-3-carboxamide | -CH3 | Increased affinity |

| 6-Methyl-1-pentyl-1H-indazole-3-carboxamide | -(CH2)4CH3 | Significantly increased affinity |

| 1-(4-Fluorobenzyl)-6-methyl-1H-indazole-3-carboxamide | -CH2-Ph-4-F | Potentially the highest affinity, especially for CB1 |

This table is illustrative and based on SAR principles of related compounds. Actual binding affinities would require experimental validation.

Comparison with Other Indazole-3-carboxamide Classes (e.g., Synthetic Cannabinoid Receptor Agonists)

The this compound scaffold is a core component of several potent synthetic cannabinoid receptor agonists (SCRAs). When compared to other classes of indazole-3-carboxamide SCRAs that may lack the 6-methyl group or have different substitution patterns, distinct pharmacological profiles can emerge.

The presence of the 6-methyl group itself can influence the electronic properties and conformation of the indazole ring, which in turn can affect receptor binding. However, the most dramatic differences in activity arise from variations in the N1 and carboxamide substituents.

For example, AB-PINACA and AB-FUBINACA are well-characterized SCRAs that share the core indazole-3-carboxamide structure but lack the 6-methyl substituent. researchgate.net Their high affinity for cannabinoid receptors underscores the importance of the N1-pentyl and N1-4-fluorobenzyl groups, respectively, and the L-valinamide moiety at the 3-position. It is reasonable to infer that the addition of a 6-methyl group to these structures would likely result in compounds with similar, if not slightly modulated, high-affinity cannabinoid receptor binding.

In contrast, other indazole-3-carboxamides have been investigated for different biological targets, such as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1) or p21-activated kinase 1 (PAK1). researchgate.netnih.gov These compounds typically feature different substitution patterns, often with more polar or functionally diverse groups at the N1 and carboxamide positions, leading to a loss of cannabinoid receptor affinity in favor of their intended targets. This highlights the remarkable versatility of the indazole-3-carboxamide scaffold in medicinal chemistry, where subtle structural modifications can redirect the pharmacological activity towards entirely different biological systems.

The following table provides a comparative overview of different indazole-3-carboxamide classes.

| Compound Class | Key Structural Features | Primary Biological Target |

| This compound based SCRAs (Hypothetical) | 6-Methyl on indazole; N1-alkyl/benzyl; C3-amino acid amide | Cannabinoid Receptors (CB1/CB2) |

| AB-PINACA/AB-FUBINACA Analogs | No 6-methyl; N1-pentyl/4-fluorobenzyl; C3-amino acid amide | Cannabinoid Receptors (CB1/CB2) |

| PARP-1 Inhibitors | N1-propyl-heterocycle; C3-carboxamide | Poly(ADP-ribose)polymerase-1 |

| PAK1 Inhibitors | Varied N1 and C3 substituents with specific hydrophobic and hydrophilic groups | p21-activated kinase 1 |

Mechanistic Investigations of 6 Methyl 1h Indazole 3 Carboxamide Biological Activity

Molecular Interactions and Binding Mechanisms

The biological effects of 6-Methyl-1H-indazole-3-carboxamide are rooted in its specific interactions with various biomolecules. These interactions are governed by the compound's unique structural and electrochemical properties.

Hydrogen Bonding Interactions with Specific Enzymes and Proteins

The capacity of this compound and its derivatives to form hydrogen bonds is a critical determinant of their biological activity. The indazole ring system and the carboxamide group provide both hydrogen bond donors and acceptors, facilitating interactions with the active sites of enzymes and proteins. For instance, in the context of p21-activated kinase 1 (PAK1) inhibition, the 1H-indazole-3-carboxamide scaffold has been identified as a potent inhibitor. nih.govresearchgate.net Structure-activity relationship (SAR) analyses have highlighted the importance of these interactions for inhibitory activity and selectivity. nih.govresearchgate.net

Role of Molecular Shape and Electrostatic Transmission in Receptor Interaction

The specific three-dimensional shape and the distribution of electrical charges across the this compound molecule are pivotal for its interaction with biological receptors. In the case of Calcium-Release Activated Calcium (CRAC) channel blockers, the specific regiochemistry of the 3-carboxamide on the indazole ring is crucial for activity. nih.gov This suggests that the precise orientation of the carboxamide group is necessary for optimal binding to the receptor, a requirement not observed in other known CRAC channel blockers. nih.gov This highlights the importance of the molecule's shape in dictating its biological function.

Modulation of Key Biological Pathways and Targets

This compound and its related compounds have been shown to exert their effects by modulating several critical signaling pathways involved in cell growth, proliferation, and immune response.

Phosphoinositide 3-Kinase (PI3K) Pathway Inhibition

The Phosphoinositide 3-Kinase (PI3K)/AKT/mTOR signaling pathway is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention. nih.govnih.gov Derivatives of 1H-indazole have been developed as inhibitors of this pathway. nih.gov These compounds can effectively suppress the proliferation of cancer cells by interfering with the signaling cascade that promotes cell growth and survival. nih.gov The indazole scaffold serves as a foundational structure for the design of potent and selective PI3K inhibitors.

Calcium-Release Activated Calcium (CRAC) Channel Blockade

Indazole-3-carboxamides have been identified as potent blockers of the Calcium-Release Activated Calcium (CRAC) channels. nih.gov These channels play a crucial role in the activation of mast cells and other immune cells by regulating calcium influx. nih.gov By blocking these channels, this compound derivatives can inhibit the release of pro-inflammatory mediators, such as TNFα, from activated mast cells. nih.gov The inhibitory activity is highly dependent on the specific structure of the indazole-3-carboxamide. nih.gov

| Compound | CRAC Channel Inhibition (IC50, µM) | TNFα Production Inhibition (IC50, µM) |

| Indazole-3-carboxamide derivative 12a | Potent | Sub-µM |

| Indazole-3-carboxamide derivative 12b | Potent | Sub-µM |

| Indazole-3-carboxamide derivative 12d | 0.28 | Most potent in series |

| Indazole-3-carboxamide derivative 12e | Potent | Sub-µM |

| Reverse amide isomer 9c | Inactive at 100 µM | Not reported |

| This table presents a selection of indazole-3-carboxamide derivatives and their inhibitory activities on CRAC channels and TNFα production, based on available research data. nih.gov |

Inhibition of p21-Activated Kinase 1 (PAK1)

The p21-activated kinase 1 (PAK1) is a key regulator of cell migration and invasion, and its aberrant activation is linked to tumor progression. nih.govresearchgate.net 1H-indazole-3-carboxamide derivatives have emerged as potent and selective inhibitors of PAK1. nih.govresearchgate.net Through a fragment-based screening approach, a representative compound from this class demonstrated excellent enzyme inhibition with an IC50 of 9.8 nM and high selectivity for PAK1. nih.govresearchgate.net Mechanistically, these inhibitors work by binding to a specific pocket in the kinase domain, with SAR studies indicating that the substitution of a hydrophobic ring in a deep back pocket and the introduction of a hydrophilic group in the solvent region are critical for inhibitory activity and selectivity. nih.govresearchgate.net This inhibition of PAK1 leads to the suppression of cancer cell migration and invasion. nih.govresearchgate.net

| Compound | PAK1 Inhibition (IC50, nM) |

| 1H-indazole-3-carboxamide derivative 30l | 9.8 |

| This table highlights the potent inhibitory activity of a representative 1H-indazole-3-carboxamide derivative against PAK1. nih.govresearchgate.net |

Inhibition of Human Carbonic Anhydrases (hCAs), particularly Tumor-Associated Isoforms (hCA IX and XII)

Derivatives of 1H-indazole-3-carboxamide have been investigated for their inhibitory activity against human carbonic anhydrases (hCAs), with a particular focus on the tumor-associated isoforms hCA IX and XII. These isoforms are integral to the regulation of pH in the tumor microenvironment and are considered validated targets for anticancer therapies. unifi.it

Specifically, a series of sulfocoumarin/coumarin (B35378)/4-sulfamoylphenyl-bearing indazole-3-carboxamide hybrids were synthesized and evaluated as inhibitors of cytosolic hCA I and II, and the transmembrane, tumor-associated hCA IX and XII. researchgate.net These compounds were designed as "prodrugs," which, upon hydrolysis, release the active carbonic anhydrase inhibitors. The study revealed that these derivatives exhibited potent, submicromolar to high nanomolar inhibitory activity against hCA IX and XII, while showing no significant inhibition of the off-target cytosolic isoforms hCA I and II. researchgate.net This selectivity is a crucial aspect in the development of targeted cancer therapies, as it minimizes off-target effects.

In a similar vein, other research has focused on developing selective inhibitors for hCA IX and XII. For instance, a series of novel sulfonamides based on a coumarin scaffold demonstrated significant activity and selectivity for the tumor-associated isoforms over hCA I and II, with some compounds showing inhibition at the single-digit nanomolar level. chemrxiv.orgnih.gov While not directly involving the this compound core, this research underscores the general interest in targeting hCA IX and XII with structurally related heterocyclic compounds.

The rationale for targeting hCA IX and XII in cancer is well-established. These enzymes are zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. unifi.it Their upregulation in hypoxic tumors contributes to an acidic tumor microenvironment, which promotes tumor growth, invasion, and metastasis. unifi.it Therefore, the inhibition of these isoforms is a promising strategy for cancer treatment.

Table 1: Inhibitory Activity of Selected Coumarin-based Sulfonamides against hCA Isoforms

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

|---|---|---|---|---|

| 18f | 955 | 515 | 21 | 5 |

| Acetazolamide (AAZ) | - | - | Potent | Potent |

Data sourced from a study on selective carbonic anhydrase IX and XII inhibitors. nih.gov

Interaction with Tyrosine Threonine Kinase (TTK)

The 1H-indazole-3-carboxamide scaffold has been identified as a promising framework for the development of inhibitors targeting Tyrosine Threonine Kinase (TTK), a key regulator of the mitotic spindle assembly checkpoint. A screening campaign and subsequent optimization efforts led to the discovery of an indazole core with crucial sulfamoylphenyl and acetamido groups at the 3 and 5 positions, respectively. nih.gov This work culminated in the identification of a potent TTK inhibitor, CFI-400936, with an IC50 of 3.6 nM. nih.gov

Further structure-activity relationship (SAR) studies aimed at improving the drug-like properties of these inhibitors led to the development of 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides. nih.gov By removing the polar 3-sulfonamide group and introducing a heterocycle at the 4-position of the phenyl ring, researchers obtained potent inhibitors with improved oral bioavailability. nih.gov One such compound, CFI-401870, exhibited potent TTK inhibition (IC50 < 10 nM) and significant anti-proliferative activity in HCT116 cells (GI50 < 0.1 μM), along with good microsomal stability. nih.gov This compound was shown to phenocopy TTK RNAi and demonstrated in vivo tumor growth inhibition upon oral administration, leading to its selection for preclinical evaluation. nih.gov

Table 2: Activity of Indazole-based TTK Inhibitors

| Compound | TTK IC₅₀ | HCT116 GI₅₀ |

|---|---|---|

| CFI-400936 | 3.6 nM | - |

| CFI-401870 | < 10 nM | < 0.1 µM |

Data compiled from studies on the discovery of TTK inhibitors. nih.govnih.gov

Inhibition of Fibroblast Growth Factor Receptor (FGFR)

The fibroblast growth factor receptor (FGFR) signaling pathway is a crucial regulator of various cellular processes, and its aberrant activation is implicated in oncogenesis. nih.govnih.gov The 1H-indazole scaffold has been utilized in the design of FGFR inhibitors. For example, the commercially available drug Axitinib, which features an indazole core, is a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs) and also exhibits activity against FGFRs.

Bcr-Abl Kinase Inhibition

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the primary driver of chronic myeloid leukemia (CML). nih.gov The 1H-indazole scaffold has been a key structural motif in the development of potent pan-Bcr-Abl inhibitors, including those effective against the T315I "gatekeeper" mutation, which confers resistance to first-generation inhibitors like imatinib. nih.gov

One study reported the discovery of AKE-72, a diarylamide 3-aminoindazole, as a potent pan-Bcr-Abl inhibitor. This compound demonstrated IC50 values of less than 0.5 nM against wild-type Bcr-Abl and 9 nM against the T315I mutant. nih.gov The indazole ring of these inhibitors forms critical hydrogen bonds with the hinge region of the Bcr-Abl kinase domain, specifically with the backbone carbonyl of Glu316 and the backbone amide of Met318. nih.gov This binding is further stabilized by π-π stacking interactions with Phe317 and hydrophobic interactions with surrounding residues. nih.gov

While this research highlights the potential of the broader 3-aminoindazole class, it provides a strong rationale for exploring derivatives like this compound for Bcr-Abl inhibition. The sequential use of ABL kinase inhibitors has been shown to select for compound mutations in Bcr-Abl, underscoring the need for new inhibitors with different resistance profiles. nih.gov

Table 3: Inhibitory Activity of AKE-72 against Bcr-Abl

| Kinase | IC₅₀ |

|---|---|

| Bcr-AblWT | < 0.5 nM |

| Bcr-AblT315I | 9 nM |

Data from a study on the discovery of pan-Bcr-Abl inhibitors. nih.gov

Inhibition of Pim Kinases

The Pim kinases are a family of serine/threonine kinases that play a role in various signaling pathways fundamental to tumorigenesis, making them attractive targets for cancer therapy. nih.gov Efforts to develop potent, pan-Pim inhibitors have led to the investigation of 3-(pyrazin-2-yl)-1H-indazole derivatives. nih.gov Starting from a hit compound, structure-activity relationship (SAR) studies led to the identification of a series of potent pan-Pim inhibitors. nih.gov This demonstrates the utility of the 1H-indazole scaffold in targeting this class of kinases.

Inhibition of Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIP2)

Receptor-interacting serine/threonine-protein kinase 2 (RIPK2) is a key mediator in the NOD-like receptor signaling pathway, which is involved in innate immunity and inflammatory responses. nih.gov Dysregulation of RIPK2 signaling is associated with several inflammatory diseases. The 1H-indazole-3-carboxamide structure has been explored for its potential as a RIPK1 inhibitor, a related kinase. google.com While direct evidence for this compound as a RIPK2 inhibitor is limited, the structural similarities between RIPK family members suggest this could be a potential area of investigation. The development of small molecule RIPK2 inhibitors is an active area of research for the treatment of inflammatory conditions. nih.gov

Inhibition of 3-Phosphoinositide-Dependent Protein Kinase 1 (PDK1)

3-Phosphoinositide-dependent protein kinase 1 (PDK1) is a master kinase that plays a central role in the activation of several AGC kinases, including Akt/PKB and S6K. The PIF-pocket on PDK1 is an allosteric docking site that is crucial for its interaction with certain substrates. nih.gov Small molecules that bind to this pocket can act as substrate-selective inhibitors. For instance, the prodrug PS423 has been shown to selectively inhibit the PDK1-mediated phosphorylation and activation of S6K, which requires docking to the PIF-pocket, without affecting the phosphorylation of Akt/PKB. nih.gov While specific research on this compound as a PDK1 inhibitor is not available, the principle of targeting allosteric sites like the PIF-pocket presents a potential avenue for developing selective kinase inhibitors based on this scaffold.

Despite a comprehensive search for information on the chemical compound “this compound,” there is a notable lack of specific data related to its biological and cellular effects as outlined in the requested article structure.

Initial searches for the compound's modulation of the Enhancer of Zeste Homolog 2/1 (EZH2/1), activation of glucokinase, and its modulation of G-Protein Coupled Receptors (GPCRs) such as GPR120 and 5-HT3 receptors did not yield any relevant results. Similarly, information regarding its specific effects on cell signaling, proliferation, migration, and invasion is not available in the public domain.

However, related research on other indazole-3-carboxamide derivatives and similar structures provides some context for the potential activities of this class of compounds.

Mechanistic Investigations of Indazole-3-Carboxamide Derivatives' Biological Activity

While direct evidence for this compound is wanting, studies on analogous compounds offer insights into potential mechanisms of action.

Inhibition of Dengue Virus (DENV) RNA Replication

Research has identified certain indazole derivatives as inhibitors of Dengue virus (DENV) replication. A study highlighted N-phenylpyridine-3-carboxamide and 6-acetyl-1H-indazole as effective inhibitors of the DENV life cycle, specifically targeting the RNA replication step. asm.orgnih.govresearchgate.net These compounds were shown to impede viral RNA replication without affecting viral RNA translation or the formation of replication organelles. asm.orgnih.gov The half-maximal effective concentrations (EC50) for these compounds were in the micromolar range. asm.orgnih.govresearchgate.net This suggests that the indazole scaffold could be a promising starting point for the development of anti-DENV therapeutics.

G-Protein Coupled Receptor (GPCR) Modulation

The indazole core is a feature in compounds designed to modulate various GPCRs.

5-HT3 Receptors: Derivatives of indazole-3-carboxylic acid have been synthesized and identified as potent and selective antagonists of the 5-HT3 receptor. nih.gov These antagonists are effective in preventing chemotherapy-induced nausea and vomiting. nih.govnih.gov

GPR120: GPR120, a receptor for free fatty acids, is a target for managing metabolic diseases like diabetes. nih.gov Its activation can lead to anti-inflammatory effects and improved insulin (B600854) sensitivity. nih.govnih.gov While no direct link to this compound has been established, the broad utility of the indazole structure in GPCR ligand design is noteworthy.

Cellular and Subcellular Effects of Related Compounds

Studies on other indazole-3-carboxamide derivatives provide some indication of their potential cellular and subcellular effects.

Effects on Cell Signaling and Proliferation

PAK1 Inhibition: A series of 1H-indazole-3-carboxamide derivatives have been developed as potent and selective inhibitors of p21-activated kinase 1 (PAK1). nih.gov One such derivative demonstrated excellent enzyme inhibition with a high degree of selectivity. nih.gov

VEGFR2 Inhibition: An N-[4-(4-methylpiperazin-1-yl)phenyl]-1H-indazole-3-carboxamide (JK-P5) was investigated for its effect on VEGFR2 receptor tyrosine kinase activity. nih.gov However, this compound did not inhibit VEGF-A-stimulated endothelial cell proliferation. nih.gov

Wnt/β-catenin Signaling: Indazole-3-carboxamide compounds have been disclosed in a patent for their use as inhibitors of the Wnt/β-catenin signaling pathway, which is implicated in cancer and other proliferative disorders. nih.gov

Impact on Cell Migration and Invasion

PAK1 Inhibition and Metastasis: The aforementioned PAK1 inhibitor, a 1H-indazole-3-carboxamide derivative, was found to significantly suppress the migration and invasion of breast cancer cells by downregulating Snail expression, without affecting tumor growth. nih.gov This points to a potential role for this class of compounds in targeting tumor metastasis. nih.gov

VEGFR2 Inhibition and Angiogenesis: The JK-P5 compound, while not affecting proliferation, was part of a study to identify inhibitors of angiogenesis, a process involving cell migration. nih.gov

Data on Related Indazole Derivatives

| Compound Class | Target | Biological Activity | Cell Line | Key Findings | Reference |

| 1H-indazole-3-carboxamide derivatives | PAK1 | Anti-tumor migration and invasion | MDA-MB-231 | Significantly suppressed migration and invasion by downregulating Snail expression. | nih.gov |

| N-phenylpyridine-3-carboxamide | DENV RNA Replication | Inhibition of viral replication | Huh7.5 | EC50 of 7.1 μM against DENV. | asm.orgnih.gov |

| 6-acetyl-1H-indazole | DENV RNA Replication | Inhibition of viral replication | Huh7.5 | EC50 of 6.5 μM against DENV. | asm.orgnih.gov |

| Indazole-3-carboxylic acid derivatives | 5-HT3 Receptor | Antagonism | - | Potent and selective antagonists. | nih.gov |

| N-[4-(4-methylpiperazin-1-yl)phenyl]-1H-indazole-3-carboxamide (JK-P5) | VEGFR2 | Angiogenesis Inhibition | HUVEC | Did not inhibit VEGF-A-stimulated cell proliferation. | nih.gov |

Cellular and Subcellular Effects

Mast Cell Stabilization

Research into the biological activity of indazole-3-carboxamides has identified their potential as mast cell stabilizers. Mast cells are crucial players in the inflammatory response, and their stabilization is a key therapeutic target for allergic and inflammatory conditions. The mechanism of action for this class of compounds generally involves the modulation of calcium signaling within the mast cell, which is a critical step in the degranulation process and the release of pro-inflammatory mediators.

While the broader class of indazole-3-carboxamides has been studied for these effects, specific mechanistic investigations on this compound are not extensively detailed in publicly available scientific literature. However, the study of closely related indazole-3-carboxamide analogs provides significant insight into the likely mechanism of action.

Detailed research on representative indazole-3-carboxamides demonstrates that their primary mechanism for mast cell stabilization is the inhibition of calcium-release activated calcium (CRAC) channels. nih.gov The activation of mast cells leads to the depletion of calcium from the endoplasmic reticulum, which in turn triggers the opening of CRAC channels on the cell membrane. This allows for an influx of extracellular calcium, a process that is essential for the degranulation of mast cells and the release of pre-stored inflammatory mediators such as β-hexosaminidase and tumor necrosis factor-alpha (TNF-α). nih.gov

By blocking these CRAC channels, indazole-3-carboxamides effectively prevent this calcium influx, thereby stabilizing the mast cells and inhibiting the release of these pro-inflammatory substances. nih.gov It has been shown that the specific regiochemistry of the 3-carboxamide linker is crucial for this inhibitory activity. nih.gov Furthermore, the inhibition of calcium influx also affects the de novo synthesis of cytokines, further contributing to the compound's anti-inflammatory profile. nih.gov

A representative indazole-3-carboxamide, N-(3-fluoro-4-pyridyl)-1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxamide, has been shown to potently inhibit mast cell degranulation and the release of pro-inflammatory cytokines. nih.gov The table below summarizes the inhibitory activity of this representative compound on various aspects of mast cell function.

Table 1: Inhibitory Activity of a Representative Indazole-3-Carboxamide Analog on Mast Cell Function

| Parameter | IC₅₀ (µM) | Cell Line | Notes |

| Calcium Influx Inhibition | 0.67 | RBL cells | Inhibition of thapsigargin-induced calcium influx. |

| β-Hexosaminidase Release Inhibition | ~1.6 | RBL cells | A measure of mast cell degranulation. |

| TNF-α Production Inhibition | 0.28 | RBL cells | Inhibition of a key pro-inflammatory cytokine. |

| NFAT Nuclear Translocation Inhibition | 1.60 | RBL cells | NFAT is a calcium-dependent transcription factor. |

This data is for the representative compound N-(3-fluoro-4-pyridyl)-1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxamide and is presented to illustrate the mechanism of action for the indazole-3-carboxamide class. Specific data for this compound is not available.

Computational Approaches in the Study of 6 Methyl 1h Indazole 3 Carboxamide

Virtual Screening and Fragment-Based Drug Discovery

Virtual screening and fragment-based drug discovery (FBDD) have emerged as powerful strategies for the identification and development of novel drug candidates. nih.govrsc.org These computational approaches enable the rapid screening of large compound libraries and the rational design of molecules with desired pharmacological properties.

Identification through Tanimoto Similarity

A common approach in virtual screening involves the use of similarity measures, such as the Tanimoto coefficient, to compare molecular fingerprints. nih.gov This method allows for the rapid identification of compounds from large databases that are structurally similar to a known active molecule. While specific studies detailing the identification of 6-Methyl-1H-indazole-3-carboxamide through Tanimoto similarity are not prevalent in the reviewed literature, this technique is a fundamental component of virtual screening campaigns. The general principle involves generating a fingerprint for a reference molecule, often a known ligand for a specific target, and then screening a database for molecules with the highest Tanimoto similarity scores, indicating a higher probability of similar biological activity.

Hit Prioritization and Scaffold Utility Assessment

Fragment-based drug discovery (FBDD) has proven to be a successful strategy for identifying novel inhibitors for various therapeutic targets. nih.govrsc.org This approach involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind to the target protein. nih.gov The 1H-indazole-3-carboxamide scaffold has been identified as a promising starting point in FBDD campaigns. For instance, fragment-based screening has led to the discovery of 1H-indazole-3-carboxamide derivatives as potential inhibitors for targets such as p21-activated kinase 1 (PAK1).

Once initial fragment hits are identified, computational methods are employed for hit prioritization. This involves assessing the "utility" of the chemical scaffold, considering factors like synthetic tractability, potential for chemical modification, and initial structure-activity relationship (SAR) data. The indazole-3-carboxamide scaffold is considered valuable due to its synthetic accessibility and the numerous points for chemical modification, allowing for the systematic exploration of chemical space to optimize binding affinity and selectivity.

Molecular Docking and Binding Energy Calculations

Molecular docking is a cornerstone of computational drug design, providing predictions of how a ligand, such as this compound, might bind to the active site of a target protein. This technique is instrumental in understanding the molecular basis of inhibition and guiding the design of more potent compounds.

Ligand-Protein Interaction Predictions

Molecular docking simulations have been employed to predict the interactions between indazole-3-carboxamide derivatives and various protein targets. For example, in the context of glycogen (B147801) synthase kinase 3β (GSK-3β) inhibition, docking studies revealed that the indazole-3-carboxamide scaffold can form key hydrogen bond interactions with the hinge region of the ATP-binding site. nih.gov These studies predict that the indazole nitrogen atoms and the carboxamide group are crucial for anchoring the ligand within the active site.

Similarly, docking studies of indazole derivatives with FMS-like tyrosine kinase 3 (FLT3) have shown that the indazole fragment can act as a hinge binder. nih.gov The predictions from these docking studies are critical for understanding the specific amino acid residues that are key for binding and for designing modifications to the this compound structure to enhance these interactions.

Analysis of Target Enzyme Binding Conformations

The analysis of binding conformations provides detailed insights into the orientation of the ligand within the protein's active site. For indazole-3-carboxamide inhibitors of GSK-3β, X-ray crystallography has confirmed the binding mode predicted by molecular docking. nih.gov These studies show the indazole core occupying the adenine-binding region, with the carboxamide group forming hydrogen bonds with key residues.

In the case of Hsp90 inhibitors, fragment-based discovery coupled with X-ray crystallography has elucidated the binding of hydroxy-indazole-carboxamides. nih.gov This information on the binding conformation is invaluable for the "fragment evolution" process, where the initial fragment hit is grown or modified to improve its affinity and other drug-like properties. While a specific crystal structure of this compound bound to a target may not be publicly available, the binding conformations of structurally similar indazole-3-carboxamides provide a strong basis for understanding its likely binding mode.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of a series of compounds with their biological activity. These models are used to predict the activity of new compounds and to understand the structural features that are important for activity.

While a specific QSAR study focused solely on this compound was not identified in the reviewed literature, numerous structure-activity relationship (SAR) studies on indazole-3-carboxamides have been published. nih.govnih.govscinews.uz These studies provide the foundational data for building QSAR models. For instance, SAR studies on indazole-3-carboxamides as calcium-release activated calcium (CRAC) channel blockers have revealed that the regiochemistry of the amide linker is critical for activity. nih.govnih.govscinews.uz Specifically, the 'reversed' 3-carboxamide linkage (-CO-NH-Ar) was found to be essential for potent inhibition. nih.govnih.govscinews.uz

A QSAR model for a series of indazole-3-carboxamides would typically involve calculating a variety of molecular descriptors for each compound, such as electronic, steric, and hydrophobic properties. These descriptors would then be correlated with the measured biological activity (e.g., IC50 values) using statistical methods to generate a predictive model. Such a model could then be used to predict the activity of this compound and to guide the synthesis of new analogs with potentially improved potency. The general approach for building QSAR models often involves machine learning techniques to handle large datasets and derive predictive relationships. frontiersin.org

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide detailed insight into the conformational flexibility of this compound and its interactions with biological targets, such as proteins or enzymes.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, offer a more profound understanding of a molecule's electronic properties. These methods are used to predict molecular structures, reaction energies, and various spectroscopic properties with high accuracy.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure (the arrangement of electrons) of many-body systems. For this compound, DFT calculations are used to predict its geometry, electronic properties, and chemical reactivity.

DFT studies can determine the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. These parameters are fundamental to understanding the molecule's stability and how it will interact with other molecules. For instance, the HOMO-LUMO energy gap is a key indicator of chemical reactivity. DFT calculations on related indazole structures have been performed using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p) to analyze reaction mechanisms and relative stabilities of isomers. acs.orgnih.gov The electronic structure is critical as it governs the redox processes and potential activity of the compound. aps.org

Table 1: Key Electronic Properties Calculated by DFT

| Property | Significance |

| HOMO Energy | Relates to the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Relates to the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. |

| Electron Density | Shows the distribution of charge and identifies electron-rich or -poor regions. |

| Electrostatic Potential | Maps regions of positive and negative potential, predicting sites for intermolecular interactions. |

This table represents typical electronic properties that can be calculated for this compound using DFT, providing insights into its chemical behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. The Gauge-Invariant Atomic Orbital (GIAO) method is a computational approach used to predict NMR chemical shifts with high accuracy. researcher.life This method is particularly powerful when experimental data is ambiguous or when trying to distinguish between similar structures like regioisomers or tautomers. rsc.org

The GIAO method, often combined with DFT (e.g., at the B3LYP/6-311++G(d,p) level), calculates the magnetic shielding tensors for each nucleus in the molecule. acs.orgnih.gov These theoretical shielding values are then converted into chemical shifts that can be directly compared with experimental spectra. Studies on indazole derivatives have successfully used GIAO calculations to assign ¹³C and ¹⁵N NMR signals, providing a sound basis for experimental observations and confirming the correct isomeric structures formed in reactions. acs.orgnih.gov For this compound, this technique can definitively confirm the position of the methyl group and the tautomeric state of the indazole ring. rsc.org

Understanding the pathway of a chemical reaction is essential for optimizing synthesis and controlling product formation. Computational chemistry provides a way to map out reaction mechanisms, identify transition states, and calculate activation energies.

For molecules like this compound, theoretical studies can elucidate its formation pathways. For example, research on the reaction of indazoles with formaldehyde (B43269) to form N-substituted products has used DFT calculations to determine that the 1-substituted isomer is thermodynamically more stable than the 2-substituted isomer by approximately 20 kJ·mol⁻¹. acs.orgnih.gov Similarly, theoretical studies on the formation of amidoximes from nitriles and hydroxylamine—a reaction relevant to the carboxamide functional group—have provided detailed mechanistic explanations that help eliminate unwanted side products. rsc.org These computational models allow researchers to explore different reaction conditions and reactant structures in silico to predict outcomes and guide experimental work. dntb.gov.ua

Physicochemical Property Prediction for Drug Design

The journey of a drug from administration to its target is governed by its physicochemical properties. Predicting these properties computationally is a cornerstone of modern drug design, helping to identify candidates with favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

For this compound, various properties can be predicted to assess its drug-likeness. These predictions are often based on the molecule's structure and include parameters such as lipophilicity (XlogP), topological polar surface area (TPSA), and collision cross-section (CCS). uni.lu For example, a related precursor, 6-methyl-1H-indazole-3-carboxylic acid, has a predicted XlogP of 1.8, suggesting moderate lipophilicity. uni.lu Computational tools can also perform virtual screening of compound libraries, using metrics like Tanimoto similarity to identify scaffolds with potential bioactivity.

Table 2: Predicted Physicochemical Properties for a Related Indazole Structure

| Property | Predicted Value | Importance in Drug Design |

| Molecular Formula | C₉H₈N₂O₂ | Basic structural information. uni.lu |

| Molecular Weight | 176.17 g/mol | Influences diffusion and transport across membranes. |

| XlogP | 1.8 | Predicts lipophilicity, affecting absorption and distribution. uni.lu |

| Hydrogen Bond Donors | 2 | Influences solubility and binding to targets. |

| Hydrogen Bond Acceptors | 3 | Influences solubility and binding to targets. |

| Predicted CCS ([M+H]⁺) | 134.3 Ų | Relates to the molecule's shape and size in the gas phase, relevant for mass spectrometry analysis. uni.lu |

This table shows predicted data for the closely related compound 6-methyl-1H-indazole-3-carboxylic acid, as found on PubChem. uni.lu These values serve as an estimate for the properties of this compound and are used to evaluate its potential as a drug candidate.

Biological Activities and Therapeutic Explorations of Indazole 3 Carboxamide Derivatives with Relevance to 6 Methyl 1h Indazole 3 Carboxamide

Anticancer Potential

Indazole-3-carboxamide derivatives have emerged as a prominent class of compounds in the discovery of anticancer drugs, capable of interacting with multiple oncogenic targets. nih.govnih.gov Marketed anticancer drugs such as Pazopanib and Entrectinib feature the indazole-3-carboxamide or a related indazole structure, underscoring its clinical importance. nih.govnih.gov The therapeutic potential of these derivatives stems from their ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and metastasis. biorxiv.orgnih.gov

Tyrosine Kinase Inhibition (e.g., FGFR1, Bcr-Abl, TTK)

A primary mechanism through which indazole derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer. nih.gov

Fibroblast Growth Factor Receptor (FGFR) Inhibition: Dysregulation of FGFR signaling is linked to various cancers. nih.gov Indazole derivatives have been developed as potent inhibitors of FGFR1. Structure-activity relationship (SAR) studies have shown that substitutions on a phenyl ring attached to the indazole core can significantly enhance inhibitory activity. For instance, increasing the size of an alkoxy group at the 3-position of the phenyl ring from methoxy (B1213986) (IC₅₀ = 15 nM) to isopropoxy (IC₅₀ = 9.8 nM) led to increased potency against FGFR1. nih.gov The 1H-indazole-3-amine fragment, a close structural relative to the 3-carboxamide, is recognized as an effective hinge-binding motif for tyrosine kinases. nih.gov

Bcr-Abl Inhibition: The Bcr-Abl fusion kinase is the hallmark of chronic myeloid leukemia (CML). nih.gov While early tyrosine kinase inhibitors (TKIs) were effective, resistance, particularly through the T315I "gatekeeper" mutation, remains a challenge. A "switch-control" inhibitor, DCC-2036, which incorporates a carboxamide-containing pyridine (B92270) ring, was developed to bind to ABL1 and induce an inactive conformation. This compound potently inhibits both the native and the T315I mutant forms of Bcr-Abl, demonstrating a non-ATP-competitive mechanism of action. nih.gov

TTK Protein Kinase (TTK) Inhibition: Indazole-based compounds have also been explored as inhibitors of TTK, a serine/threonine kinase involved in cell cycle regulation. Specifically, a series of 1-substituted-1H-indazole-5-carboxamide derivatives were identified as TTK inhibitors. nih.gov

Anti-Proliferative Activities in Cellular Models

The anticancer potential of indazole-3-carboxamide derivatives is further evidenced by their ability to inhibit the growth of various human cancer cell lines. These compounds often exhibit potent and selective cytotoxic effects against tumor cells while sparing normal cells. nih.govnih.gov

A study of 1H-indazole-3-amine derivatives demonstrated significant anti-proliferative activity against a panel of cancer cell lines. nih.gov One particular compound, 6o , showed a promising inhibitory effect against the K562 chronic myeloid leukemia cell line with a 50% inhibitory concentration (IC₅₀) of 5.15 µM. nih.gov Importantly, this compound displayed much lower toxicity toward normal human embryonic kidney cells (HEK-293), with an IC₅₀ of 33.2 µM, indicating a favorable selectivity profile. nih.gov Further investigation revealed that compound 6o may induce apoptosis and affect the cell cycle by inhibiting Bcl2 family members and the p53/MDM2 pathway. nih.govnih.gov

Similarly, a series of N-substituted 1H-indole-2-carboxamides, which share the carboxamide feature, were evaluated for their anti-proliferative effects. nih.gov These compounds showed notable cytotoxicity and selectivity against breast (MCF-7), leukemia (K-562), and colon (HCT-116) cancer cell lines, with minimal impact on normal human dermal fibroblasts (IC₅₀ > 100 µM). nih.gov

Table 1: Anti-Proliferative Activity of Selected Indazole Derivatives

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Selectivity vs. Normal Cells |

|---|---|---|---|---|

| Compound 6o (Indazole-3-amine) | K562 | Chronic Myeloid Leukemia | 5.15 | High (IC₅₀ in HEK-293 = 33.2 µM) |

| Compound 6o (Indazole-3-amine) | A549 | Lung Cancer | >50 | N/A |

| Compound 6o (Indazole-3-amine) | PC-3 | Prostate Cancer | 15.4 | N/A |

| Compound 6o (Indazole-3-amine) | HepG-2 | Hepatoma | 18.5 | N/A |

| Carboxamide 12 (Indole-2-carboxamide) | K-562 | Leukemia | 0.33 | Selectivity Index: 303 |

| Carboxamide 14 (Indole-2-carboxamide) | K-562 | Leukemia | 0.61 | Selectivity Index: 164 |

Anti-Angiogenic Properties

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptors (VEGFRs), particularly VEGFR-2, are key mediators of this process. nih.gov Inhibiting VEGFR-2 can reduce blood flow to tumors and suppress their growth. nih.gov Indazole derivatives have been successfully developed as anti-angiogenic agents, often by targeting VEGFR. nih.gov The approved drug Pazopanib, for instance, is a potent VEGFR inhibitor with an indazole core. nih.gov The anti-angiogenic potential of novel indazole-based compounds has been confirmed in cellular assays, such as the inhibition of tube formation in Human Umbilical Vein Endothelial Cells (HUVECs). nih.gov

Dual Inhibition (e.g., HDAC and VEGFR)

A modern approach in cancer therapy is the development of multi-targeted agents that can simultaneously modulate different signaling pathways. nih.gov Indazole derivatives have proven to be excellent scaffolds for creating dual inhibitors. Researchers have designed and synthesized novel compounds that act as dual inhibitors of Histone Deacetylases (HDACs) and VEGFRs. nih.gov

Based on the structure of Pazopanib, new derivatives were created that showed significant inhibition against HDAC1, HDAC6, and VEGFR2. nih.gov This dual activity translated into potent anti-proliferative effects across multiple cancer cell lines and significant anti-angiogenic activity. nih.gov Specific compounds, such as the hydroxamic acid 5 and the hydrazide 12 , demonstrated distinct HDAC isoform selectivity profiles, similar to clinically evaluated HDAC inhibitors, while retaining VEGFR inhibition comparable to Pazopanib. nih.gov This polypharmacological approach provides a promising avenue for developing more effective anticancer agents. nih.gov

Anti-inflammatory and Immunomodulatory Activities

Beyond oncology, the indazole-3-carboxamide scaffold is a valuable template for developing agents with anti-inflammatory and immunomodulatory properties. nih.govugent.be These activities are often achieved by modulating key proteins in the immune response, such as glucocorticoid receptors or ion channels. nih.govnih.gov

Glucocorticoid Receptor Modulation

Synthetic glucocorticoids are potent anti-inflammatory drugs, but their use is limited by significant side effects. researchgate.net These effects are linked to the two main mechanisms of the glucocorticoid receptor (GR): transactivation (associated with side effects) and transrepression (associated with anti-inflammatory benefits). ugent.be The development of Selective Glucocorticoid Receptor Modulators (SEGRMs) that preferentially induce transrepression is a major therapeutic goal. ugent.be

Non-steroidal indazole amides have been identified as potent and selective GR agonists. nih.govresearchgate.net Through structural modifications, researchers have developed indazole-based compounds that can effectively compete with traditional glucocorticoids for binding to the GR. nih.govresearchgate.net The goal is to create a "dissociated" agonist that maximizes the anti-inflammatory effects (transrepression) while minimizing the side effects driven by transactivation. nih.gov The discovery of these non-steroidal indazole amides has been highly informative for understanding how different ligands can modulate GR function and has paved the way for potentially safer anti-inflammatory therapies. ugent.benih.gov

Janus Kinase (JAK) Inhibition

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a crucial role in the signaling pathways of numerous cytokines and growth factors, making them attractive targets for treating inflammatory diseases and cancers. The indazole core is a recognized scaffold for the development of kinase inhibitors. While specific studies on 6-Methyl-1H-indazole-3-carboxamide as a JAK inhibitor are not prevalent in the reviewed literature, the broader class of indazole derivatives has been explored for this activity.

Structure-activity relationship (SAR) studies on various indazole-based compounds reveal that substitutions on the indazole ring are critical for both potency and selectivity against different JAK isoforms. For instance, the introduction of different groups on the indazole ring can influence the binding affinity to the ATP-binding pocket of the kinase. While direct evidence is pending, the presence of a methyl group at the 6-position of the indazole ring in this compound could influence its kinase inhibitory profile.

Antimicrobial Activities

Antibacterial Efficacy

Indazole-3-carboxamide derivatives have demonstrated notable antibacterial properties. A study synthesizing fourteen new 1H-Indazole-3-carboxamides showed that these compounds possess antibacterial activity. researchgate.net The specific substitution patterns on the carboxamide moiety and the indazole ring system are crucial in determining the spectrum and potency of their antibacterial effects.

For example, research on pyrazole (B372694) derivatives, which are structurally related to indazoles, has shown that methyl-substituted compounds can have significant antibacterial effects. Specifically, certain 1-benzyl-3-methyl- and 1-benzyl-5-methyl-pyrazole-carboxamide derivatives displayed potent activity against B. subtilis. This suggests that a methyl group, such as in this compound, could be a favorable feature for antibacterial activity. The following table summarizes the antibacterial activity of some indazole and related derivatives.

| Compound/Derivative Class | Bacterial Strain | Activity (MIC in µg/mL) |

| Pyrazole-based sulfonamide derivatives | B. subtilis | 1-125 |

| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives | B. cereus | 0.015 |

| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives | S. aureus | Good activity |

| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives | En. cloacae | 0.004 |

| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives | E. coli | Good activity |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical that prevents visible growth of a bacterium.

Antifungal Potential

The antifungal potential of indazole derivatives is an area of active investigation. Studies have shown that these compounds can be effective against various fungal pathogens, including Candida albicans. researchgate.net The mechanism of action for some azole antifungals involves the inhibition of cytochrome P450 14α-demethylase (CYP51), an enzyme crucial for ergosterol (B1671047) biosynthesis in fungi.

Research into C-6 methyl-substituted benzothiazole (B30560) derivatives, which share structural similarities with the target compound, has demonstrated potent antifungal activity against C. albicans. scitechjournals.com This highlights the potential importance of the C-6 substitution on the heterocyclic ring for antifungal efficacy. Additionally, pyrazole carboxamide derivatives have been shown to exhibit notable antifungal activity against a range of phytopathogenic fungi. nih.govresearchgate.net

The table below presents the antifungal activity of some relevant compound classes.

| Compound/Derivative Class | Fungal Strain | Activity (EC50 in µg/mL) |

| Isoxazolol pyrazole carboxylate | R. solani | 0.37 |

| Pyrazole carboxamide | A. porri | Moderate |

| Pyrazole carboxamide | M. coronaria | Moderate |

| Pyrazole carboxamide | C. petroselini | Moderate |

| 1,2,4-triazole derivatives with carboxamide | P. piricola | 13.095 |

| 1,2,4-triazole derivatives with carboxamide | P. capsici | 17.362 |

EC50 (Half-maximal effective concentration) represents the concentration of a drug that is required for 50% of its maximum effect.

Antiviral Effects (e.g., Anti-HIV, Anti-Dengue Virus)

Indazole derivatives have shown promise as antiviral agents against a variety of viruses.

Anti-Dengue Virus Activity: A significant finding in this area is the anti-Dengue virus (DENV) activity of 6-acetyl-1H-indazole, a compound structurally related to this compound. nih.gov This compound was identified as an inhibitor of DENV replication with a half-maximal effective concentration (EC50) of 6.5 µM. nih.gov It was shown to decrease the production of infectious DENV particles by up to 1,000-fold and specifically impedes the viral RNA replication step. nih.gov The mechanism of action of many antivirals against DENV involves targeting viral proteins like the E protein to prevent attachment to host cells, or inhibiting viral replication processes. nih.gov

Anti-HIV Activity: While direct studies on this compound are limited, research on related heterocyclic structures provides valuable insights. For example, derivatives of indole-3-carbaldehyde, which are structurally similar to indazoles, have been evaluated for their anti-HIV activity. researchgate.netindiandrugsonline.org Some of these compounds have demonstrated significant inhibition of HIV-1 integrase, a key enzyme for viral replication, with IC50 values in the low micromolar range. researchgate.netindiandrugsonline.org This suggests that the indazole scaffold could be a promising starting point for the development of novel anti-HIV agents.

The following table summarizes the antiviral activities of some indazole-related compounds.

| Compound | Virus | Activity |

| 6-acetyl-1H-indazole | Dengue Virus (DENV) | EC50 = 6.5 µM nih.gov |

| N-arylindazole-3-carboxamide derivative (4a) | SARS-CoV-2 | EC50 = 0.69 µM nih.gov |

| Indole-3-carbaldehyde derivative (8b) | HIV-1 | IC50 = 3.16 µM researchgate.netindiandrugsonline.org |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Antiparasitic Activities (e.g., Antileishmanial)